molecular formula C16H26N2O2 B6098648 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine

4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine

Cat. No. B6098648
M. Wt: 278.39 g/mol
InChI Key: USKJTDKLKWETDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, also known as FMe-TPFM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. By blocking the binding of acetylcholine to the receptor, this compound inhibits the downstream signaling pathways that are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance the release of dopamine and glutamate in the prefrontal cortex, which is associated with cognitive processes such as attention, working memory, and decision-making.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments.

Future Directions

There are several potential future directions for research on 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, including:
1. Developing more efficient synthesis methods to increase the yield and purity of the compound.
2. Investigating the effects of this compound on other neurotransmitter systems and their interactions with the α7 nAChR.
3. Exploring the potential therapeutic applications of this compound in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI).
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in cognitive function and memory formation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new insights and therapeutic applications.

Synthesis Methods

4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furaldehyde with piperidine, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function, memory, and learning. This compound has also been studied for its potential therapeutic applications in treating Alzheimer's disease, schizophrenia, and other cognitive disorders.

properties

IUPAC Name

4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKJTDKLKWETDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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